Bis[6-(4-anilinophenoxy)hexyl] octanedioate
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Overview
Description
Bis[6-(4-anilinophenoxy)hexyl] octanedioate is a complex organic compound with a molecular formula of C44H56N2O6 It is characterized by the presence of an anilinophenoxy group attached to a hexyl chain, which is further linked to an octanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis[6-(4-anilinophenoxy)hexyl] octanedioate typically involves the reaction of 4-anilinophenol with hexyl bromide to form 6-(4-anilinophenoxy)hexyl bromide. This intermediate is then reacted with octanedioic acid under esterification conditions to yield the final product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Bis[6-(4-anilinophenoxy)hexyl] octanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the anilinophenoxy group, where nucleophiles replace the aniline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reactions are typically conducted under controlled conditions, with specific temperatures and solvents to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Bis[6-(4-anilinophenoxy)hexyl] octanedioate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of bis[6-(4-anilinophenoxy)hexyl] octanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Bis(4-anilinophenoxy) ester antioxidants: These compounds share structural similarities with bis[6-(4-anilinophenoxy)hexyl] octanedioate and are used as antioxidants in various applications.
(1E,7E)-1,8-Bis{[6-(4-anilinophenoxy)hexyl]oxy}-1,7-octadiene-1,8-diol: This compound has a similar backbone but differs in the presence of additional functional groups.
Uniqueness
This compound is unique due to its specific combination of anilinophenoxy and octanedioate moieties, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in research and industry .
Properties
CAS No. |
70110-07-5 |
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Molecular Formula |
C44H56N2O6 |
Molecular Weight |
708.9 g/mol |
IUPAC Name |
bis[6-(4-anilinophenoxy)hexyl] octanedioate |
InChI |
InChI=1S/C44H56N2O6/c47-43(51-35-17-5-3-15-33-49-41-29-25-39(26-30-41)45-37-19-9-7-10-20-37)23-13-1-2-14-24-44(48)52-36-18-6-4-16-34-50-42-31-27-40(28-32-42)46-38-21-11-8-12-22-38/h7-12,19-22,25-32,45-46H,1-6,13-18,23-24,33-36H2 |
InChI Key |
HGVQADSATTXSOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)OCCCCCCOC(=O)CCCCCCC(=O)OCCCCCCOC3=CC=C(C=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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